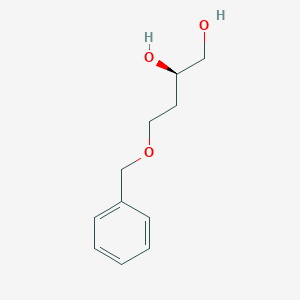

(R)-4-Benzyloxy-1,2-butanediol

Description

BenchChem offers high-quality (R)-4-Benzyloxy-1,2-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Benzyloxy-1,2-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (R)-4-Benzyloxy-1,2-butanediol in Chiral Synthesis

An In-Depth Technical Guide to (R)-4-Benzyloxy-1,2-butanediol

(R)-4-Benzyloxy-1,2-butanediol is a chiral alcohol that has emerged as a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science development.[1][2] Its structure, featuring a vicinal diol and a benzyl-protected primary alcohol, offers a unique combination of stereochemical definition and orthogonal reactivity. This allows for the selective functionalization of its hydroxyl groups, making it an invaluable intermediate for constructing complex, enantiomerically pure molecules.[1][2]

The presence of the (R)-stereocenter is fundamental to its utility. In drug development, the three-dimensional arrangement of atoms dictates a molecule's biological activity. Utilizing enantiomerically pure starting materials like (R)-4-Benzyloxy-1,2-butanediol is a cornerstone of asymmetric synthesis, a strategy employed to produce a single, desired enantiomer of a drug. This approach is critical for enhancing therapeutic efficacy and improving the safety profile of new chemical entities by minimizing or eliminating off-target effects associated with an undesired enantiomer.[1]

This guide provides an in-depth analysis of the core physical properties of (R)-4-Benzyloxy-1,2-butanediol, outlines its analytical characterization, and explores its strategic application in the synthesis of advanced intermediates.

Core Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally tied to its physical properties. These parameters govern its handling, reaction conditions, and purification procedures. (R)-4-Benzyloxy-1,2-butanediol is typically a colorless or slightly yellow, clear liquid, a physical state that simplifies its transfer and measurement in laboratory settings.[1][2]

dot

Caption: 2D representation of (R)-4-Benzyloxy-1,2-butanediol.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 86990-91-2 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][] |

| Molecular Weight | 196.24 g/mol | [][4][5] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2] |

| Boiling Point | 168 °C at 4 mmHg | [1][4][6] |

| Density | ~1.130 g/cm³ (Predicted) | [4][6] |

| Refractive Index (n20D) | 1.53 | [1][2] |

| Specific Optical Rotation | +21° to +25° (c=5 in Ethanol) | [1][7][8] |

| Purity | ≥97% (GC) | [1][][5] |

| Storage Conditions | 2 - 8 °C, often under an inert atmosphere (Argon) | [1][9] |

Note: Some properties, like density, are predicted values and should be confirmed experimentally.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of (R)-4-Benzyloxy-1,2-butanediol is paramount before its use in synthesis. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the material's quality.

Experimental Protocol: Quality Control Workflow

-

Visual and Physical Inspection:

-

Objective: Confirm physical state and appearance.

-

Method: Visually inspect the sample for clarity, color, and the absence of particulates. Compare with specifications.[1]

-

-

Gas Chromatography (GC):

-

Objective: Determine purity and identify any volatile impurities.

-

Method:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

-

Inject onto a GC system equipped with a non-polar or medium-polarity capillary column.

-

Run a temperature gradient program to separate components.

-

Purity is calculated based on the area percentage of the main peak. A purity of ≥97% is standard.[1][5]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm the chemical structure and proton/carbon environment.

-

Rationale: NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework.

-

¹H NMR (Proton NMR): Key expected signals include multiplets for the butanediol backbone protons, a singlet for the benzylic methylene (CH₂) protons, and aromatic protons from the benzyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): Expect distinct signals for each of the 11 carbon atoms, with aromatic carbons appearing downfield and aliphatic carbons upfield.

-

Solvent: Typically performed in deuterated chloroform (CDCl₃).

-

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Polarimetry:

-

Objective: Confirm enantiomeric purity.

-

Rationale: While NMR confirms structure, it does not typically distinguish between enantiomers. This step is critical for validating the "R" configuration.

-

Method (Polarimetry): Prepare a solution of known concentration in ethanol and measure the optical rotation. The value should fall within the specified range of +21° to +25°.[1] This confirms the excess of the (R)-enantiomer.

-

dot

Caption: Quality control workflow for incoming (R)-4-Benzyloxy-1,2-butanediol.

Core Applications in Pharmaceutical Development

The primary application of (R)-4-Benzyloxy-1,2-butanediol is as a versatile chiral intermediate.[1][] Its benzyloxy group serves as a robust protecting group for the primary alcohol, allowing the vicinal diol at positions 1 and 2 to be manipulated selectively.

Strategic Role as a Chiral Building Block

In drug discovery, chemists often need to synthesize a series of related compounds to optimize biological activity. (R)-4-Benzyloxy-1,2-butanediol provides a reliable and stereochemically defined starting point for such endeavors.

Causality in Synthesis:

-

Stereocenter Installation: The synthesis begins with the (R)-stereocenter already established, avoiding complex and often low-yielding asymmetric induction steps later in the synthetic sequence.

-

Selective Protection: The benzyl ether is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis, a non-acidic, non-basic cleavage method that preserves sensitive functional groups elsewhere in the molecule.

-

Diol Manipulation: The 1,2-diol moiety can be opened to form an epoxide, cleaved to form aldehydes, or selectively functionalized at the primary vs. secondary hydroxyl group, providing multiple pathways to diverse and complex molecular architectures.

dot

Caption: Logical flow of utilizing the title compound in API synthesis.

Safety and Handling

While specific hazard information should always be obtained from the current Safety Data Sheet (SDS) provided by the supplier, general precautions for handling laboratory chemicals of this class are prudent.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Eye Contact: The compound is classified as a potential cause of serious eye irritation. In case of contact, rinse cautiously with water for several minutes and seek medical advice.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1] Storage under an inert atmosphere like argon can prevent slow oxidation.[9]

-

Fire Hazards: The material is combustible. Vapors may form explosive mixtures with air upon intense heating. Keep away from ignition sources.

Conclusion

(R)-4-Benzyloxy-1,2-butanediol is more than a simple chemical reagent; it is a strategic tool for the efficient and reliable synthesis of enantiomerically pure molecules. Its well-defined physical properties, combined with its versatile chemical reactivity, make it an indispensable building block for researchers and drug development professionals. The application of rigorous analytical controls is essential to leveraging its full potential, ensuring that the stereochemical integrity established in this starting material is carried through to the final active pharmaceutical ingredient.

References

-

(R)-4-Benzyloxy-1,3-butanediol | C11H16O3 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. (R)-4-BENZYLOXY-1,2-BUTANEDIOL CAS#: 86990-91-2 [m.chemicalbook.com]

- 5. (R)-4-Benzyloxy-1,2-butanediol , >97.0%(GC) , 86990-91-2 - CookeChem [cookechem.com]

- 6. (R)-4-BENZYLOXY-1,2-BUTANEDIOL CAS#: 86990-91-2 [amp.chemicalbook.com]

- 7. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 9. labsolu.ca [labsolu.ca]

(R)-4-Benzyloxy-1,2-butanediol: A Comprehensive Technical Guide for Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, metabolic profile, and potential for off-target effects. Consequently, the strategic use of chiral building blocks in asymmetric synthesis is a cornerstone of efficient and effective drug discovery and development. This guide provides an in-depth technical overview of (R)-4-Benzyloxy-1,2-butanediol, a versatile C4 chiral synthon, for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and critical applications, supported by detailed protocols and scientific rationale to empower your research endeavors.

Core Identity: (R)-4-Benzyloxy-1,2-butanediol

(R)-4-Benzyloxy-1,2-butanediol is a chiral diol distinguished by a benzyloxy group at the C4 position and hydroxyl groups at the C1 and C2 positions, with the stereocenter at C2 having the (R)-configuration. This structural arrangement provides a unique platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex chiral molecules.

Chemical Structure:

Table 1: Chemical and Physical Properties [][2]

| Property | Value |

| CAS Number | 86990-91-2 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol [] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 168 °C / 4 mmHg[3] |

| Optical Rotation | [α]²⁰/D +21° to +25° (c=5, EtOH)[2][4] |

| Purity | ≥ 97% (GC)[2][4] |

Strategic Synthesis: Accessing the Chiral Building Block

The utility of a chiral building block is intrinsically linked to its accessibility through efficient and stereocontrolled synthetic routes. (R)-4-Benzyloxy-1,2-butanediol can be reliably synthesized from commercially available chiral precursors. A robust and commonly employed strategy involves the selective benzylation of (R)-1,2,4-butanetriol.

Causality in Synthetic Design

The choice of (R)-1,2,4-butanetriol as a starting material is strategic due to its commercial availability and the presence of the required C4 carbon skeleton with the desired stereochemistry at C2. The primary challenge lies in the selective protection of the primary hydroxyl group at the C4 position in the presence of the primary and secondary hydroxyl groups at C1 and C2. The greater steric accessibility and inherent reactivity of the C4 primary hydroxyl group allow for its preferential reaction under carefully controlled conditions.

The benzyl ether protecting group is chosen for its robustness under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal via catalytic hydrogenation. This orthogonality is crucial in multi-step syntheses.

Experimental Protocol: Synthesis of (R)-4-Benzyloxy-1,2-butanediol from (R)-1,2,4-Butanetriol

This protocol is based on established methods for the selective benzylation of polyols. The self-validating nature of this protocol is ensured by in-process monitoring via Thin Layer Chromatography (TLC) and final product characterization to confirm identity and purity.

Materials:

-

(R)-1,2,4-Butanetriol

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve (R)-1,2,4-butanetriol (1.0 equivalent) in a mixture of anhydrous THF and a minimal amount of anhydrous DMF to ensure solubility. Add this solution dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. The evolution of hydrogen gas should be observed.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction progress by TLC. Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (R)-4-Benzyloxy-1,2-butanediol.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for (R)-4-Benzyloxy-1,2-butanediol.

Applications in Asymmetric Synthesis: A Gateway to Chiral Molecules

(R)-4-Benzyloxy-1,2-butanediol serves as a versatile chiral building block, primarily through the differential reactivity of its two hydroxyl groups. The primary hydroxyl at C1 and the secondary hydroxyl at C2 can be selectively functionalized, allowing for the stereocontrolled introduction of new functionalities.

Transformation to Chiral Epoxides

One of the most powerful applications of this diol is its conversion into the corresponding chiral epoxide, (R)-2-(2-(benzyloxy)ethyl)oxirane. This transformation is typically achieved by a two-step process involving selective tosylation of the primary hydroxyl group followed by intramolecular cyclization under basic conditions.

Diagram 2: Conversion to a Chiral Epoxide

Caption: Conversion of the diol to a chiral epoxide.

The resulting chiral epoxide is a highly valuable intermediate, susceptible to nucleophilic ring-opening reactions at either the terminal or internal carbon, providing access to a wide array of enantiomerically enriched compounds.

Role in the Synthesis of Bioactive Molecules

The utility of (R)-4-Benzyloxy-1,2-butanediol is exemplified in the synthesis of various biologically active molecules, including antiviral and cardiovascular agents.[5][6] Its incorporation into a synthetic route allows for the precise installation of a chiral diol or a related functional group, which is often a key pharmacophoric element.

Case Study: Synthesis of an Antiviral Nucleoside Analogue Intermediate

While specific proprietary synthetic routes are often not publicly disclosed, a representative application involves the use of the derived chiral epoxide in the synthesis of a side chain for an antiviral nucleoside analogue.

Experimental Protocol Snippet: Nucleophilic Opening of the Chiral Epoxide

-

Preparation of the Nucleophile: In a flame-dried flask under a nitrogen atmosphere, prepare the desired nucleophile (e.g., the deprotonated form of a heterocyclic base).

-

Ring-Opening Reaction: To a solution of the nucleophile in an appropriate anhydrous solvent, add a solution of (R)-2-(2-(benzyloxy)ethyl)oxirane (1.0 equivalent) at a suitable temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and perform a standard aqueous work-up and extraction.

-

Purification: Purify the product by column chromatography.

The causality behind this step lies in the high reactivity of the strained epoxide ring towards nucleophiles. The regioselectivity of the ring-opening (attack at the terminal vs. internal carbon) can often be controlled by the choice of nucleophile and reaction conditions.

Analytical Characterization

Confident identification and quality control are essential. The structure and purity of (R)-4-Benzyloxy-1,2-butanediol are confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the benzylic methylene protons (approx. 4.5 ppm), the methylene and methine protons of the butanediol backbone, and the exchangeable hydroxyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the butanediol chain. |

| Mass Spec. | A molecular ion peak (or a related ion such as [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 196.24 g/mol . |

Conclusion and Future Outlook

(R)-4-Benzyloxy-1,2-butanediol has established itself as a valuable and versatile chiral building block in the synthesis of complex, enantiomerically pure molecules. Its strategic importance in drug development is underscored by its utility in introducing key stereocenters and functional groups found in numerous bioactive compounds. The synthetic accessibility and the predictable reactivity of this synthon ensure its continued application in the quest for novel therapeutics. As the demand for stereochemically defined drugs continues to grow, the role of such well-characterized and readily available chiral building blocks will only become more critical.

References

-

Pharmaffiliates. 86990-91-2| Chemical Name : (R)-4-Benzyloxy-1,2-butanediol. [Link]

-

PubChem. (R)-4-Benzyloxy-1,3-butanediol. [Link]

-

PubMed Central. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

PubMed. Chiral Cardiovascular Drugs: An Overview. [Link]

- Google Patents. Process for preparing 1,2,4-butanetriol.

-

Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-4-Benzyloxy-1,2-butanediol from Chiral Pool Starting Materials

Abstract

(R)-4-Benzyloxy-1,2-butanediol is a valuable chiral building block in the synthesis of various biologically active molecules and complex organic structures. Its stereodefined 1,2-diol and protected primary alcohol functionalities make it a versatile synthon for the introduction of chirality and further functionalization. This in-depth technical guide provides a comprehensive overview of two primary synthetic routes to (R)-4-Benzyloxy-1,2-butanediol, originating from readily available and enantiomerically pure starting materials from the chiral pool: (R)-malic acid and L-aspartic acid. The guide details the strategic considerations, step-by-step experimental protocols, and the underlying chemical principles for each pathway.

Introduction: The Strategic Importance of (R)-4-Benzyloxy-1,2-butanediol

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes.[1][2] Utilizing these readily available chiral molecules as starting materials is a highly efficient and cost-effective strategy in asymmetric synthesis, as it circumvents the need for often complex and expensive enantioselective catalytic steps. (R)-4-Benzyloxy-1,2-butanediol, with its defined stereocenter at the C2 position, is a prime example of a valuable synthetic intermediate that can be efficiently prepared from the chiral pool. The benzyl ether protecting group offers robust stability under a wide range of reaction conditions, yet can be readily cleaved when required, making it an ideal choice for multi-step syntheses.[3]

This guide will explore two distinct and practical synthetic approaches to this target molecule, tailored for researchers, scientists, and professionals in drug development.

Synthesis from (R)-Malic Acid: A Direct and Efficient Route

The synthesis of (R)-4-Benzyloxy-1,2-butanediol from (R)-malic acid is a straightforward and high-yielding approach that leverages the inherent chirality of the starting material. The overall strategy involves the reduction of both carboxylic acid functionalities to hydroxyl groups, followed by the selective protection of the primary alcohol.

Synthetic Strategy Overview

The synthesis from (R)-malic acid can be dissected into two key transformations:

-

Reduction of (R)-Malic Acid to (R)-1,2,4-Butanetriol: This step involves the complete reduction of both the α- and β-carboxylic acid groups of malic acid to the corresponding primary and secondary alcohols.

-

Regioselective Benzylation of the C4-Hydroxyl Group: To obtain the target molecule, the primary hydroxyl group at the C4 position of (R)-1,2,4-butanetriol must be selectively protected as a benzyl ether, leaving the 1,2-diol moiety free for further transformations.

Caption: Synthetic workflow from (R)-Malic Acid.

Experimental Protocols

Step 1: Synthesis of (R)-1,2,4-Butanetriol from (R)-Malic Acid

The reduction of malic acid or its esters to 1,2,4-butanetriol is a well-established transformation.[4][5] While various reducing agents can be employed, the use of sodium borohydride with a suitable activating agent or catalytic hydrogenation are common methods.

Protocol 2.2.1: Reduction of Dimethyl (R)-malate with Sodium Borohydride

-

Esterification of (R)-Malic Acid: To a solution of (R)-malic acid (1 eq.) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the acid with a mild base (e.g., sodium bicarbonate) and remove the methanol under reduced pressure. Extract the resulting dimethyl (R)-malate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude diester, which can often be used without further purification.

-

Reduction to the Triol: In a flask equipped with a dropping funnel and a magnetic stirrer, suspend sodium borohydride (excess, e.g., 4-5 eq.) in an appropriate solvent such as tert-butanol.[6] To this suspension, add a solution of dimethyl (R)-malate (1 eq.) in methanol dropwise, maintaining the temperature between 20-30 °C. After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of an acidic solution (e.g., saturated HCl in ethanol) until the effervescence ceases.[6] Filter the resulting inorganic salts and concentrate the filtrate under reduced pressure. The crude (R)-1,2,4-butanetriol can be purified by distillation or column chromatography.

Step 2: Regioselective Benzylation of (R)-1,2,4-Butanetriol

The selective protection of the primary hydroxyl group in the presence of a secondary diol can be achieved using organotin-mediated methods, which are known for their high regioselectivity.[7][8][9]

Protocol 2.2.2: Organotin-Mediated Benzylation

-

Stannylene Acetal Formation: In a round-bottom flask, dissolve (R)-1,2,4-butanetriol (1 eq.) and dibutyltin oxide (Bu₂SnO) (1 eq.) in a suitable solvent like toluene. Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Continue refluxing until the solution becomes clear, indicating the formation of the dibutylstannylene acetal.

-

Benzylation: Cool the reaction mixture to room temperature and add benzyl bromide (1.1 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.). Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography to afford (R)-4-Benzyloxy-1,2-butanediol.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | (R)-Malic Acid | Methanol, H₂SO₄, NaBH₄ | (R)-1,2,4-Butanetriol | 80-90% |

| 2 | (R)-1,2,4-Butanetriol | Bu₂SnO, Benzyl Bromide, TBAB | (R)-4-Benzyloxy-1,2-butanediol | 70-85% |

Synthesis from L-Aspartic Acid: A Chiral Amino Acid Approach

L-aspartic acid, another readily available chiral pool starting material, offers an alternative synthetic route. This pathway involves the protection of the amino group, reduction of the carboxylic acids, and subsequent transformations to arrive at the target molecule.

Synthetic Strategy Overview

The synthesis from L-aspartic acid is a multi-step process that requires careful manipulation of the functional groups:

-

N-Protection of L-Aspartic Acid: The amino group is first protected to prevent its interference in subsequent reduction steps. The benzyloxycarbonyl (Cbz) group is a suitable choice.

-

Reduction to (S)-2-(Benzyloxycarbonylamino)-1,4-butanediol: Both carboxylic acid groups of the N-protected aspartic acid are reduced to the corresponding alcohols.

-

Conversion to the Target Diol: This is a conceptual step that would likely involve deamination, for instance via diazotization, followed by nucleophilic substitution to introduce the 1,2-diol, or a more controlled sequence involving the formation of an epoxide and subsequent ring-opening. A plausible, albeit challenging, route is outlined below for illustrative purposes. A more practical laboratory approach might involve different protecting group strategies and intermediates.

Caption: Conceptual synthetic workflow from L-Aspartic Acid.

Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid

The protection of the amino group of L-aspartic acid can be achieved using benzyl chloroformate under basic conditions.[10][11]

Protocol 3.2.1: N-Protection of L-Aspartic Acid

-

Dissolution: Dissolve L-aspartic acid (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.) with stirring.

-

Protection: Cool the solution in an ice bath and add benzyl chloroformate (1.1 eq.) dropwise while simultaneously adding an aqueous solution of sodium hydroxide to maintain the pH between 9 and 10.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the N-Cbz-L-aspartic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of N-Cbz-L-aspartic acid to (S)-2-(Benzyloxycarbonylamino)-1,4-butanediol

The reduction of both carboxylic acids in the presence of the Cbz protecting group can be accomplished using strong reducing agents like lithium aluminum hydride or by a two-step procedure involving esterification followed by reduction.[3][12]

Protocol 3.2.2: Reduction via Mixed Anhydride Method

-

Mixed Anhydride Formation: Dissolve N-Cbz-L-aspartic acid (1 eq.) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (2.2 eq.) followed by the dropwise addition of isobutyl chloroformate (2.2 eq.). Stir the mixture at -15 °C for 15-20 minutes.

-

Reduction: In a separate flask, dissolve sodium borohydride (excess, e.g., 5-6 eq.) in water and cool in an ice bath. Add the cold mixed anhydride solution to the sodium borohydride solution dropwise, ensuring the temperature remains below 20 °C.

-

Work-up: After stirring for 3-4 hours at room temperature, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amino diol can be purified by column chromatography.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | L-Aspartic Acid | Benzyl Chloroformate, NaOH | N-Cbz-L-Aspartic Acid | 85-95% |

| 2 | N-Cbz-L-Aspartic Acid | Isobutyl Chloroformate, NMM, NaBH₄ | (S)-2-(Cbz-amino)-1,4-butanediol | 60-75% |

Note on Subsequent Steps from L-Aspartic Acid: The conversion of (S)-2-(Benzyloxycarbonylamino)-1,4-butanediol to the target molecule is non-trivial and would require a carefully planned multi-step sequence. This could involve, for example, selective protection of the primary hydroxyls, conversion of the amino group to a leaving group, and subsequent stereospecific introduction of the hydroxyl group. While conceptually feasible, the route from (R)-malic acid is generally more direct and efficient for the synthesis of (R)-4-Benzyloxy-1,2-butanediol.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of the valuable chiral building block, (R)-4-Benzyloxy-1,2-butanediol, from readily accessible chiral pool starting materials. The route commencing from (R)-malic acid is highly efficient and direct, involving a straightforward reduction followed by a regioselective benzylation. The synthesis from L-aspartic acid, while demonstrating the versatility of amino acids in chiral synthesis, presents a more complex synthetic challenge. The choice of route will ultimately depend on the specific requirements of the research, including reagent availability, scale, and the desired overall synthetic strategy. The protocols and strategic insights provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the field of organic synthesis and drug development.

References

Sources

- 1. Engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) as value-added chemicals from glucose as a sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Group 4 organometallic reagents. Part 6. The organotin-mediated monofunctionalization of diols: an insight into the selective monoesterification with acyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6 | CID 2723942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

Introduction: The Imperative of Stereochemical Control in Pharmaceutical Synthesis

An In-Depth Technical Guide to the Enantiomeric Purity and Optical Rotation of (R)-4-Benzyloxy-1,2-butanediol

In the landscape of modern drug development, the three-dimensional structure of a molecule is not a trivial detail but a critical determinant of its biological function. Many active pharmaceutical ingredients (APIs) are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral milieu of the human body.[1][2] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while its counterpart (the distomer) may be inactive, less active, or, in the most severe cases, responsible for adverse effects.[3]

The tragic case of thalidomide, where the (R)-enantiomer provided sedative effects while the (S)-enantiomer was a potent teratogen, remains a stark reminder of the necessity of stereochemical control.[1][4] Consequently, global regulatory bodies like the FDA have established a clear preference for the development of single-enantiomer drugs over racemic mixtures.[5] This regulatory and scientific imperative places enormous importance on the precise analysis of chiral intermediates—the foundational building blocks of these complex APIs.

(R)-4-Benzyloxy-1,2-butanediol is a versatile chiral building block of significant value in pharmaceutical synthesis.[6][] Its stereochemically defined diol functionality allows for its incorporation into complex molecular architectures where precise three-dimensional orientation is paramount for biological activity.[8] This guide serves as a comprehensive technical resource for researchers, analytical scientists, and quality control professionals, detailing the critical methods for verifying the enantiomeric purity and optical rotation of this key intermediate. We will explore not just the "how" but the fundamental "why" behind the analytical choices, ensuring a robust and reliable assessment of stereochemical integrity.

Section 1: Physicochemical and Stereochemical Properties of (R)-4-Benzyloxy-1,2-butanediol

(R)-4-Benzyloxy-1,2-butanediol is a chiral polyol whose utility is defined by its specific stereoconfiguration. Accurate analysis begins with a firm understanding of its fundamental properties. The "(R)" designation refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. Its enantiomer is (S)-4-Benzyloxy-1,2-butanediol.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-4-(phenylmethoxy)butane-1,2-diol | [] |

| CAS Number | 86990-91-2 | [6][9] |

| Molecular Formula | C₁₁H₁₆O₃ | [6][] |

| Molecular Weight | 196.25 g/mol | [6][] |

| Appearance | Colorless to light yellow clear liquid | [6][10] |

| Purity (Typical) | ≥ 97% (by GC) | [6][11] |

| Specific Optical Rotation ([α]²⁰D) | +21° to +25° (c=5 in Ethanol) | [6][10] |

| Specific Optical Rotation of (S)-enantiomer | -20° to -25° (c=5 in Ethanol) | [12] |

The most direct indicator of stereochemical identity for a pure chiral substance is its interaction with plane-polarized light, a phenomenon known as optical activity.[13] Enantiomers rotate this light in equal but opposite directions.[14] As shown in the table, the (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). This opposing behavior is the foundation of polarimetry as a tool for assessing enantiomeric composition.

Section 2: The Principle and Application of Optical Rotation

Optical rotation is a macroscopic property that arises from the interaction of plane-polarized light with a chiral molecule. A polarimeter is the instrument used to measure this effect.[15][16] Unpolarized light is passed through a fixed polarizer, creating a single plane of polarized light. This light then passes through the sample. If the sample is optically active, it will rotate the plane of that light. A second, rotatable polarizer (the analyzer) is then turned until the light is again extinguished or at its maximum intensity, and the angle of this rotation is measured.[13][17]

From Observed Rotation to Specific Rotation

The measured observed rotation (α) is dependent on several experimental variables, including the concentration of the sample and the path length of the light through it.[18] To normalize for these factors and obtain an intrinsic physical constant for the compound, we calculate the specific rotation [α].[17]

The specific rotation is calculated using the Biot's law formula:[14]

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[17]

An observed rotation that is clockwise is defined as positive (+), or dextrorotatory, while a counter-clockwise rotation is negative (-), or levorotatory.[13] It is critical to note that there is no simple correlation between the R/S stereochemical descriptor and the direction (+/-) of optical rotation.[14][17]

Experimental Protocol: Measurement of Specific Rotation

This protocol describes the determination of the specific rotation for a sample of (R)-4-Benzyloxy-1,2-butanediol, validating it against the reference value of +21° to +25°.

Instrumentation and Materials:

-

Calibrated Polarimeter (Sodium D-line, 589 nm)

-

1 dm (100 mm) polarimeter cell

-

Analytical balance (± 0.1 mg)

-

10 mL volumetric flask, Class A

-

Ethanol (ACS grade or higher)

-

Sample of (R)-4-Benzyloxy-1,2-butanediol

Step-by-Step Procedure:

-

Blank Measurement: Fill the polarimeter cell with pure ethanol. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh approximately 500 mg of (R)-4-Benzyloxy-1,2-butanediol. Transfer it quantitatively to the 10 mL volumetric flask. Dissolve and dilute to the mark with ethanol. Mix thoroughly until the solution is homogeneous. This creates a target concentration (c) of 0.5 g/mL (or 5 g/dL).

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement 3-5 times and calculate the average.

-

Calculation: Using the averaged observed rotation (α), calculate the specific rotation [α] using the formula. For this protocol, l = 1 dm and c = 0.5 g/mL.

Interpreting Results and Optical Purity

For a highly pure sample, the calculated specific rotation should fall within the expected range (+21° to +25°). A significantly lower value suggests the presence of the (S)-enantiomer, which rotates light in the opposite direction, thereby reducing the net observed rotation.[14]

The concept of Optical Purity (or enantiomeric excess determined by polarimetry) can be estimated as:

Optical Purity (%) = ([α]observed / [α]max) × 100

Where [α]max is the specific rotation of the pure enantiomer. While useful, this method is less precise than chromatographic techniques and assumes that any impurity is the enantiomer and that no other chiral impurities are present.

Section 3: Chromatographic Determination of Enantiomeric Purity

While polarimetry provides a bulk measurement of optical activity, it cannot resolve small amounts of enantiomeric impurity with high accuracy. For this, a separation technique is required. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric purity (and thus, the enantiomeric excess) of chiral compounds.[19][20]

The principle of chiral HPLC relies on a Chiral Stationary Phase (CSP). A CSP is an achiral support (like silica) that has a chiral molecule bonded to its surface. This creates a chiral environment within the column. When a racemic or enantiomerically enriched mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[21] These complexes have different energies of interaction, leading to one enantiomer being retained longer than the other, resulting in their separation.[22]

Workflow for Enantiomeric Purity Analysis

The overall process involves method development, validation, and routine analysis to ensure the reliability of the results.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chemimpex.com [chemimpex.com]

- 8. Insight Hub â Exploring Top Online Finds & Smart Shopping Tips [id.cic.edu.my]

- 9. labsolu.ca [labsolu.ca]

- 10. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 11. (R)-4-Benzyloxy-1,2-butanediol , >97.0%(GC) , 86990-91-2 - CookeChem [cookechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Optical rotation - Wikipedia [en.wikipedia.org]

- 14. amherst.edu [amherst.edu]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. wminolab.com [wminolab.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-4-Benzyloxy-1,2-butanediol

This guide provides a comprehensive technical overview of (R)-4-Benzyloxy-1,2-butanediol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into the determination of its absolute configuration, explore a robust stereoselective synthetic route, and detail the analytical methodologies required to verify its stereochemical integrity. This document is designed to offer not just procedural steps, but also the underlying scientific principles that govern these techniques, ensuring a thorough understanding for its application in complex molecular synthesis.

Introduction: The Significance of Chirality and (R)-4-Benzyloxy-1,2-butanediol

Chirality is a fundamental property in molecular science, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize and confirm the absolute configuration of single enantiomers is paramount in the development of safe and effective drugs.[3]

(R)-4-Benzyloxy-1,2-butanediol is a valuable chiral synthon, prized for its versatile 1,2-diol functionality and the presence of a benzyl protecting group.[4][5] This structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex chiral molecules, including potent HIV protease inhibitors such as Atazanavir and Darunavir.[6] Its defined stereochemistry is crucial for establishing the correct stereocenters in these larger, biologically active compounds.

Deciphering the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of the stereocenter in (R)-4-Benzyloxy-1,2-butanediol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method provides an unambiguous descriptor for the spatial arrangement of substituents around a chiral center.[4][7][8]

Step-by-Step Assignment of the (R)-Configuration

The chiral center in 4-Benzyloxy-1,2-butanediol is the carbon at the second position (C2), which is bonded to four different groups. The assignment of its configuration is as follows:

-

Identify the Chiral Center: The chiral center is the carbon atom at position 2, which is bonded to a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), a benzyloxyethyl group (-CH₂CH₂OBn), and a hydrogen atom (-H).

-

Assign Priorities to Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[9][10]

-

Priority 1: The oxygen of the hydroxyl group (-OH) has the highest atomic number (8) among the directly attached atoms.

-

Priority 2: The carbon of the hydroxymethyl group (-CH₂OH) and the carbon of the benzyloxyethyl group (-CH₂CH₂OBn) are tied (both atomic number 6). To break the tie, we look at the atoms attached to these carbons. The carbon of the -CH₂OH group is attached to (O, H, H), while the carbon of the -CH₂CH₂OBn group is attached to (C, H, H). Since oxygen has a higher atomic number than carbon, the -CH₂OH group receives the higher priority.

-

Priority 3: The benzyloxyethyl group (-CH₂CH₂OBn) is the next highest priority.

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1) and thus the lowest priority.

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer.

-

Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is traced. For (R)-4-Benzyloxy-1,2-butanediol, this direction is clockwise, leading to the designation of the stereocenter as (R) .[7][8]

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

A highly effective and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation.[4][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[10][11] For the synthesis of (R)-4-Benzyloxy-1,2-butanediol, the starting material is 4-benzyloxy-1-butene, and the reaction is carried out using the AD-mix-β catalyst, which contains the chiral ligand (DHQD)₂PHAL.[8]

Reaction Mechanism and Rationale

The Sharpless Asymmetric Dihydroxylation proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene.[4] The chiral ligand creates a sterically defined environment around the osmium, directing its addition to one face of the double bond over the other, thus leading to the formation of a single enantiomer of the diol.[8] The osmium(VIII) is reduced to osmium(VI) in the process and is then re-oxidized to the catalytic Os(VIII) species by a stoichiometric co-oxidant, such as potassium ferricyanide, which is present in the AD-mix.[4][11]

Experimental Protocol

Materials:

-

4-Benzyloxy-1-butene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture and stirred until both phases are clear.[11]

-

The reaction mixture is cooled to 0 °C, and 4-benzyloxy-1-butene (1 equivalent) is added.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, solid sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield (R)-4-Benzyloxy-1,2-butanediol.

Verification of Stereochemical Integrity: Analytical Techniques

Confirming the absolute configuration and enantiomeric purity of the synthesized (R)-4-Benzyloxy-1,2-butanediol is a critical step. A combination of polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent provides a robust and self-validating system.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light to an equal but opposite degree.[12] The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Protocol:

-

Prepare a solution of (R)-4-Benzyloxy-1,2-butanediol of a known concentration (e.g., c = 5 in ethanol).

-

Use a polarimeter to measure the observed rotation at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[13]

Expected Value: The literature value for the specific rotation of (R)-4-Benzyloxy-1,2-butanediol is typically in the range of +21° to +25° (c=5, EtOH).[4]

| Parameter | Value |

| Compound | (R)-4-Benzyloxy-1,2-butanediol |

| Concentration (c) | 5 g/100 mL in Ethanol |

| Temperature | 20 °C |

| Wavelength (λ) | 589 nm (Na D-line) |

| Expected [α] | +21° to +25° |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, are widely used for this purpose.[10][14]

Protocol:

-

Column Selection: A Chiralpak® AD-H column is a suitable choice for the separation of diol enantiomers.[14]

-

Mobile Phase Preparation: A typical mobile phase is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol). The exact ratio should be optimized to achieve baseline separation. A starting point could be 90:10 (v/v) n-hexane:2-propanol.[14]

-

Sample Preparation: Dissolve a small amount of the synthesized diol in the mobile phase.

-

HPLC Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 210 nm). The two enantiomers will appear as separate peaks.

-

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)

To further confirm the absolute configuration and determine the enantiomeric excess, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) can be employed.[6][15] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA.[1][16] The alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. These diastereomers will have distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute configuration and enantiomeric excess.[13][17]

Protocol:

-

Derivatization:

-

In two separate NMR tubes, dissolve a small amount of the synthesized diol in an anhydrous deuterated solvent (e.g., CDCl₃).

-

To one tube, add a slight excess of (R)-(-)-MTPA-Cl and a catalytic amount of a non-chiral base (e.g., pyridine).

-

To the other tube, add a slight excess of (S)-(+)-MTPA-Cl and the same base.

-

Allow the reactions to proceed to completion.

-

-

¹H NMR Analysis:

-

Acquire ¹H NMR spectra for both diastereomeric ester samples.

-

Identify corresponding protons in the two spectra that are close to the newly formed ester linkage.

-

Calculate the chemical shift difference (Δδ = δS - δR) for these protons.

-

-

Configuration Assignment:

-

The Mosher model predicts that protons on one side of the plane of the C-O-C=O bond in the MTPA ester will be shielded by the phenyl ring, while those on the other side will be deshielded.

-

By analyzing the signs of the Δδ values, the absolute configuration of the alcohol can be determined.

-

Application in Drug Synthesis: A Key Building Block for HIV Protease Inhibitors

The enantiomerically pure (R)-4-Benzyloxy-1,2-butanediol is a precursor to the C4 chiral fragment required for the synthesis of several important pharmaceuticals. For instance, it can be converted into (R)-1-benzyloxy-2,4-butanediol, a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir.[15] Similarly, related chiral butanediol derivatives are crucial for the synthesis of Darunavir, another potent anti-HIV drug.[6][9] The precise stereochemistry of the diol ensures the correct spatial arrangement of the pharmacologically active groups in the final drug molecule, which is critical for its binding to the HIV protease enzyme.

Conclusion

This guide has provided a detailed examination of the stereochemistry and absolute configuration of (R)-4-Benzyloxy-1,2-butanediol. A thorough understanding of the Cahn-Ingold-Prelog rules allows for the unambiguous assignment of its (R) configuration. The Sharpless Asymmetric Dihydroxylation offers a reliable and highly stereoselective route for its synthesis. Finally, a multi-pronged analytical approach, combining polarimetry, chiral HPLC, and NMR spectroscopy with a chiral derivatizing agent, provides a robust system for verifying the stereochemical purity of this important chiral building block. For researchers and professionals in drug development, mastery of these concepts and techniques is essential for the successful synthesis of complex, enantiomerically pure pharmaceutical agents.

References

- Sharpless, K. B., et al. (2001).

- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

-

Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Retrieved from [Link]

- Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106.

- Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3).

- Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813.

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

- Ghosh, A. K., & Bilcer, G. (2000). Asymmetric Synthesis of (+)

- Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of atazanavir. EP1930324A1.

- Seebach, D., & Hungerbühler, E. (1980). Syntheses of Enantiomerically Pure Secondary Alcohols from Tartaric Acid. Modern Synthetic Methods, 2, 91-171.

-

Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Retrieved from [Link]

- Janssen Pharmaceutica NV. (2014). Process for the preparation of darunavir and darunavir intermediates. US8829208B2.

- Janssen Pharmaceutica NV. (2011). Process for the preparation of darunavir and darunavir intermediates. CA2784398A1.

- Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). The Assignment of the Absolute Configuration of Secondary Alcohols by ¹H NMR of Their Mosher Esters. A New Approach Based on the Study of the Anisotropic Effects of the Phenyl Group. Journal of the American Chemical Society, 118(38), 9174–9182.

- LibreTexts. (2020). 7.4: Optical Activity. Chemistry LibreTexts.

- The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.

- Chirality. (2022). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Chemistry.

- Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development.

- Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.

- Gable, K. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry.

- Zhang, L., et al. (2019). Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. ChemistrySelect, 4(33), 9789-9792.

- Wenzel, T. J., & Chisholm, C. D. (2011). NMR determination of enantiomeric excess. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-63.

- Syrris. (n.d.).

- Ianni, F. (2021).

- Jones, S. B., & Brown, M. K. (2022).

Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chiraltech.com [chiraltech.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. hplc.eu [hplc.eu]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. hplc.eu [hplc.eu]

- 15. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Mosher ester derivatives [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to (R)-4-Benzyloxy-1,2-butanediol for Pharmaceutical Research and Development

This guide provides an in-depth overview of (R)-4-Benzyloxy-1,2-butanediol, a critical chiral building block for researchers, scientists, and professionals in the field of drug development. We will delve into its commercial availability, quality control, safe handling, and key applications, offering practical insights and methodologies to empower your research endeavors.

Introduction: The Significance of (R)-4-Benzyloxy-1,2-butanediol in Chiral Synthesis

(R)-4-Benzyloxy-1,2-butanediol is a versatile chiral molecule that serves as a fundamental intermediate in the synthesis of a wide array of complex, enantiomerically pure pharmaceuticals.[1][2] Its structure, featuring a benzyloxy group and a chiral diol, offers multiple avenues for selective chemical transformations, making it an invaluable tool for medicinal chemists.[1][3] The precise stereochemistry at the C2 position is crucial for establishing the desired biological activity and safety profile of the final active pharmaceutical ingredient (API).[4][5] The use of such chiral building blocks is paramount in modern drug discovery, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological properties.[5]

This guide will navigate the essential technical aspects of working with (R)-4-Benzyloxy-1,2-butanediol, from procurement to application, ensuring both scientific rigor and practical utility.

Commercial Availability and Supplier Landscape

(R)-4-Benzyloxy-1,2-butanediol is commercially available from a range of chemical suppliers specializing in fine chemicals and chiral intermediates. When sourcing this material, it is imperative to consider not only the purity but also the supplier's quality systems and documentation.

Table 1: Prominent Commercial Suppliers of (R)-4-Benzyloxy-1,2-butanediol

| Supplier | Purity Specification (Typical) | Available Documentation |

| Sigma-Aldrich (Merck) | ≥97% (GC) | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[6] |

| TCI Chemicals | >97.0% (GC) | CoA, SDS[7] |

| Chem-Impex | ≥ 97% (GC) | CoA, SDS, Product Specification (PS)[3] |

| BOC Sciences | Custom synthesis available | CoA, SDS[] |

| Spectrum Chemical | Varies by grade | CoA, SDS |

| Pharmaffiliates | Reference Standard | CoA, SDS |

| CookeChem | >97.0%(GC) | CoA, SDS |

When selecting a supplier, researchers should request and scrutinize the Certificate of Analysis (CoA) for key parameters such as purity by a suitable method (e.g., GC), enantiomeric excess (e.e.), and the presence of any potential impurities. The Safety Data Sheet (SDS) is another critical document that provides comprehensive information on handling, storage, and emergency procedures.[3][9]

Quality Control and Analytical Methodologies

Ensuring the chemical and stereochemical purity of (R)-4-Benzyloxy-1,2-butanediol is a critical step before its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a robust method for determining the purity of volatile compounds like (R)-4-Benzyloxy-1,2-butanediol.

Experimental Protocol: GC Purity Analysis

-

Column Selection: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often suitable for the analysis of diols.[9]

-

Inlet and Detector: Use a split/splitless inlet and a Flame Ionization Detector (FID).

-

Carrier Gas: High-purity helium or hydrogen.

-

Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate).

-

Data Analysis: Calculate the area percent of the main peak to determine the purity.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is crucial for a chiral building block. This is typically achieved using chiral HPLC.[10]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of alcohols and diols.[11]

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, is commonly used. The exact ratio may need to be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm, due to the benzene ring).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [((Area R - Area S) / (Area R + Area S))] x 100.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons, the protons on the butanediol backbone, and the hydroxyl protons.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (GC-MS or LC-MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[6]

Synthesis and Purification Strategies

While commercially available, understanding the synthesis of (R)-4-Benzyloxy-1,2-butanediol provides valuable insights into potential impurities and alternative sourcing strategies. A common approach involves the enantioselective opening of a suitable epoxide or the asymmetric dihydroxylation of an alkene.

Conceptual Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Separation of 3,4-Bis(benzyloxy)benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]

- 9. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 10. scilit.com [scilit.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of (R)-4-Benzyloxy-1,2-butanediol

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzyloxy-1,2-butanediol is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique structural features, combining a diol system with a bulky benzyloxy protecting group, make it a versatile intermediate. However, as with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for (R)-4-Benzyloxy-1,2-butanediol, drawing from available data for the compound and its structural analogs.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for (R)-4-Benzyloxy-1,2-butanediol is not consistently available across all suppliers, a critical assessment of data from various sources allows for a robust risk evaluation. Information from some suppliers suggests the following GHS hazard classifications, which should be considered for a conservative and safety-first approach[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is noteworthy that the SDS for a closely related compound, (R)-(+)-3-Benzyloxy-1,2-propanediol, indicates no known OSHA hazards and that it is not a dangerous substance according to GHS[2]. Given this conflicting information, it is prudent to handle (R)-4-Benzyloxy-1,2-butanediol with the assumption that it possesses the hazards outlined by the H-statements above. The parent compounds, 1,2-butanediol and 1,4-butanediol, are also classified with certain hazards, including eye irritation and, in the case of 1,4-butanediol, being harmful if swallowed and potentially causing drowsiness or dizziness[3][4][5].

Physicochemical Properties

A clear understanding of the physical and chemical properties of (R)-4-Benzyloxy-1,2-butanediol is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 86990-91-2 | [6] |

| Molecular Formula | C₁₁H₁₆O₃ | [6] |

| Molecular Weight | 196.25 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 168 °C / 4 mmHg | [1] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [1] |

| Refractive Index | 23 ° (C=5, EtOH) | [1] |

| pKa (Predicted) | 14.14 ± 0.20 | [1] |

Personal Protective Equipment (PPE): The First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling (R)-4-Benzyloxy-1,2-butanediol:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and potential vapors. Standard safety glasses with side shields do not offer sufficient protection[7].

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Full-length trousers and closed-toe shoes are also required to minimize skin exposure.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors.

Caption: Workflow for selecting and donning appropriate PPE.

Safe Handling Procedures

Adherence to established safe handling protocols is critical to minimizing risk and ensuring reproducible experimental results.

General Handling

-

Ventilation: Always handle (R)-4-Benzyloxy-1,2-butanediol in a well-ventilated area. A chemical fume hood is the preferred engineering control to prevent inhalation exposure[5].

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in Section 5.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas[4][7].

-

Transport: When transporting the chemical, use a secondary container to mitigate the risk of spills.

Dispensing and Use

-

Inert Atmosphere: While not explicitly stated for this compound, many benzylic ethers and diols are sensitive to air and moisture. For reactions requiring anhydrous conditions, dispense under an inert atmosphere (e.g., argon or nitrogen).

-

Heating: If heating is required, be aware that vapors can form explosive mixtures with air upon intense heating[3]. Use a well-controlled heating source such as a heating mantle or an oil bath, and ensure adequate ventilation. Avoid strong heating[3].

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: The recommended storage temperature for (R)-4-Benzyloxy-1,2-butanediol is 2-8 °C in a tightly closed container[6]. The storage area should be cool, dry, and well-ventilated.

-

Incompatible Materials: Based on the reactivity of similar compounds, avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides[3].

Sources

- 1. (R)-4-Benzyloxy-1,2-butanediol , >97.0%(GC) , 86990-91-2 - CookeChem [cookechem.com]

- 2. employees.delta.edu [employees.delta.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of enantiomerically pure compounds is a foundational pillar of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is inextricably linked to its biological function. This technical guide provides a comprehensive overview of the "chiral building block" or "chiral pool" strategy, a powerful and widely employed approach in asymmetric synthesis. We will delve into the core principles, explore the rich diversity of naturally derived chiral synthons, and analyze key synthetic transformations through mechanistic insights and real-world case studies. This document is designed to serve as a detailed resource for professionals aiming to strategically design and execute the synthesis of complex, stereochemically-defined molecules.

The Chirality Challenge: Why Stereochemistry is Paramount in Drug Development

A vast number of pharmaceuticals are chiral, existing as pairs of non-superimposable mirror images called enantiomers.[1] These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral environments.[1][2] This inherent biological stereoselectivity means that one enantiomer of a drug may elicit the desired therapeutic effect, while its counterpart could be inactive or, in worst-case scenarios, responsible for adverse or toxic effects.[1][3]